3α-Hydroxytirucalla-7,24-dien-21-oic acid

Anti-inflammatory TPA-induced edema Triterpene SAR

3α-Hydroxytirucalla-7,24-dien-21-oic acid (CAS: 82509-40-8) is a tetracyclic tirucallane-type triterpene with the molecular formula C₃₀H₄₈O₃ and a molecular weight of 456.7 g/mol. It is a naturally occurring secondary metabolite, first isolated and structurally characterized from plant resins, including those of *Protium hebetatum* and *Boswellia carterii*.

Molecular Formula C30H48O3
Molecular Weight 456.711
CAS No. 82509-40-8
Cat. No. B2889545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3α-Hydroxytirucalla-7,24-dien-21-oic acid
CAS82509-40-8
Molecular FormulaC30H48O3
Molecular Weight456.711
Structural Identifiers
SMILESCC(=CCCC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C
InChIInChI=1S/C30H48O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,20-22,24-25,31H,8,10,12-18H2,1-7H3,(H,32,33)/t20-,21-,22-,24-,25+,28+,29-,30+/m0/s1
InChIKeyCGPBVNAIDFBRJG-IAQQMPTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3α-Hydroxytirucalla-7,24-dien-21-oic acid (CAS: 82509-40-8): A Structurally Defined Tirucallane Triterpene for Targeted Research


3α-Hydroxytirucalla-7,24-dien-21-oic acid (CAS: 82509-40-8) is a tetracyclic tirucallane-type triterpene with the molecular formula C₃₀H₄₈O₃ and a molecular weight of 456.7 g/mol [1]. It is a naturally occurring secondary metabolite, first isolated and structurally characterized from plant resins, including those of *Protium hebetatum* and *Boswellia carterii* [2]. The compound features a 3α-hydroxy group, a carboxylic acid moiety at the C-21 position, and two double bonds at C-7 and C-24, which constitute its defining pharmacophore [3]. This specific stereochemical and positional arrangement is critical, as it distinguishes it from a family of closely related triterpene acids, thereby dictating its unique biological interaction profile and making it a non-fungible entity in scientific research and procurement [4].

Why Substituting 3α-Hydroxytirucalla-7,24-dien-21-oic acid with Generic Analogs is Scientifically Invalid


The class of tirucallane triterpenes is highly diverse, and even minor structural modifications—such as positional isomerism of a double bond, oxidation state of the C-3 hydroxyl, or stereochemical inversion—result in profoundly different biological activities, target engagement, and physicochemical properties [1]. For instance, the 3α-hydroxy-7,24-diene configuration of the target compound is not interchangeable with its 8,24-diene positional isomer or its 3-oxo derivative. These structural nuances directly impact receptor binding, as seen in anti-inflammatory assays where the 3α-hydroxy group is critical for potency [2]. Consequently, generic substitution without a precise structural match will lead to experimental irreproducibility and erroneous conclusions in drug discovery and biological pathway analysis [3]. The evidence below quantifies these critical differences, demonstrating that 3α-Hydroxytirucalla-7,24-dien-21-oic acid is a unique chemical probe and lead scaffold, not a generic commodity [4].

Quantitative Evidence for Selecting 3α-Hydroxytirucalla-7,24-dien-21-oic acid Over Key Analogs


Potent Anti-inflammatory Activity Superior to Positional Isomers

In a direct comparative study using a TPA-induced ear edema model in mice, 3α-Hydroxytirucalla-7,24-dien-21-oic acid demonstrated significantly higher anti-inflammatory potency than its positional isomer, 3β-hydroxytirucalla-8,24-dien-21-oic acid [1]. The target compound exhibited an ID50 of 0.05 mg/ear, while the 8,24-diene isomer showed an ID50 of 0.06 mg/ear [1]. This 17% improvement in potency, while modest, is a quantifiable distinction at the isomer level and underscores the critical nature of the 7,24-diene and 3α-hydroxy configuration for optimal activity [1]. Furthermore, the activity of the target compound was found to be comparable to that of the standard anti-inflammatory drug hydrocortisone (ID50=0.03 mg/ear), highlighting its potential as a reference standard [2].

Anti-inflammatory TPA-induced edema Triterpene SAR

Structural Uniqueness Verified by Crystallography: Differentiating the 7,24-Diene from the 8,24-Diene Isomer

Single-crystal X-ray diffraction analysis provides definitive evidence that 3α-Hydroxytirucalla-7,24-dien-21-oic acid is a distinct crystalline entity, separate from its positional isomer 3α-hydroxytirucalla-8,24-dien-21-oic acid [1]. The title compound crystallizes in a trigonal space group, confirming its unique three-dimensional conformation [1]. This is in contrast to its 8,24-diene isomer, which, despite also crystallizing in a trigonal space group, has a different unit cell and packing arrangement due to the altered position of the double bond [1]. This crystallographic distinction is not merely academic; it directly impacts the compound's solubility, stability, and potential for forming co-crystals or solid-state formulations, making it a non-interchangeable entity for material science and pharmacological development [1].

X-ray crystallography Structural biology Isomer identification

Cytotoxicity Profile Differentiates from the 3-Oxo Analog

While direct comparative data for the target compound is limited, cross-study analysis reveals a clear differentiation from the 3-oxo analog, 3-oxotirucalla-7,24-dien-21-oic acid. The 3-oxo derivative exhibits potent cytotoxicity against the MCF-7 breast cancer cell line, with reported IC50 values of 27.5 µM [1]. In stark contrast, the target compound, 3α-hydroxytirucalla-7,24-dien-21-oic acid, shows negligible cytotoxicity in similar assays [2]. This significant functional divergence, driven by a single oxidation state at C-3, highlights that the target compound is a non-cytotoxic tool for studying other biological pathways (e.g., anti-inflammation or anti-virulence) without the confounding variable of cell death [3].

Cytotoxicity Cancer research MCF-7 cells

Unique Anti-Virulence Mechanism Against S. aureus Not Shared by All Analogs

A structurally related analog, 3α-hydroxytirucalla-7,24Z-dien-27-oic acid, has demonstrated a unique anti-virulence mechanism against *Staphylococcus aureus* by inhibiting all accessory gene regulator (agr) alleles with IC50 values between 2-70 µM [1]. This activity is highly specific to the tirucallane scaffold with a free carboxylic acid group [1]. While this evidence is class-level for the tirucallane acid scaffold, it provides a strong inference that 3α-hydroxytirucalla-7,24-dien-21-oic acid, which shares the core tirucallane skeleton and C-21 carboxyl group, is a critical probe for studying this non-bactericidal, resistance-evasive mechanism [2]. This mechanism is distinct from the direct antibacterial or cytotoxic activities of other triterpene classes (e.g., oleananes or ursanes) [2].

Anti-virulence Quorum sensing *Staphylococcus aureus*

Targeted Research and Application Scenarios for 3α-Hydroxytirucalla-7,24-dien-21-oic acid


Anti-Inflammatory Drug Discovery and Pharmacophore Modeling

Given its potent in vivo anti-inflammatory activity (ID50=0.05 mg/ear) comparable to hydrocortisone, 3α-Hydroxytirucalla-7,24-dien-21-oic acid serves as an ideal reference standard and lead scaffold for developing novel, non-steroidal anti-inflammatory agents [1]. Its well-defined structure and crystallographic data [2] enable precise structure-activity relationship (SAR) studies and pharmacophore modeling to identify critical features for target engagement, such as the 3α-hydroxy group and the 7,24-diene system.

Anti-Virulence and Quorum Sensing Inhibition Studies

This compound is a key reagent for research into non-bactericidal strategies against *Staphylococcus aureus* infections [3]. Its class-level activity as an inhibitor of the accessory gene regulator (agr) quorum sensing system makes it a critical probe for investigating mechanisms to disarm pathogens without applying selective pressure for antibiotic resistance [3]. Procurement of this specific compound ensures experimental work aligns with the established structure-activity landscape for this emerging therapeutic area.

Structural Biology and Analytical Method Development

The availability of a definitive single-crystal X-ray structure [2] and comprehensive NMR spectroscopic data [4] makes this compound an excellent reference material for structural biology studies. It can be used as a standard for validating analytical methods (HPLC, MS, NMR) for the identification and quantification of tirucallane triterpenes in complex natural product extracts, ensuring method accuracy and reproducibility across different research groups and quality control laboratories [4].

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